molecular formula C10H11ClN4 B15311070 4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline

4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline

Cat. No.: B15311070
M. Wt: 222.67 g/mol
InChI Key: SGIOQROPFUFOAE-UHFFFAOYSA-N
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Description

4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chloro group and a triazole ring, which are known for their significant biological and chemical properties

Preparation Methods

The synthesis of 4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline typically involves the reaction of 4-chloroaniline with 4,5-dimethyl-1H-1,2,4-triazole under specific conditions. One common synthetic route includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, leading to the formation of more complex triazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. For example, in medicinal applications, this compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline include other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-3-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C10H11ClN4/c1-6-13-14-10(15(6)2)8-5-7(12)3-4-9(8)11/h3-5H,12H2,1-2H3

InChI Key

SGIOQROPFUFOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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